7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine
CAS No.:
Cat. No.: VC15761564
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4 |
|---|---|
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 7-propan-2-ylpyrazolo[1,5-a]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C9H12N4/c1-6(2)7-3-4-11-9-5-8(10)12-13(7)9/h3-6H,1-2H3,(H2,10,12) |
| Standard InChI Key | MKSQGSWNFZPHDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=NC2=CC(=NN12)N |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 7-propan-2-ylpyrazolo[1,5-a]pyrimidin-2-amine, reflects its bicyclic structure: a pyrazolo[1,5-a]pyrimidine scaffold bearing an isopropyl group at position 7 and an amine at position 2. The canonical SMILES string (CC(C)C₁=CC=NC₂=CC(=NN₁₂)N) and InChIKey (MKSQGSWNFZPHDQ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry. X-ray crystallography of analogous pyrazolo[1,5-a]pyrimidines reveals planar fused rings with substituents influencing electronic distribution and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 7-propan-2-ylpyrazolo[1,5-a]pyrimidin-2-amine |
| Canonical SMILES | CC(C)C₁=CC=NC₂=CC(=NN₁₂)N |
| PubChem CID | 146680365 |
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 7-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine typically involves cyclocondensation of 3-aminopyrazole derivatives with β-keto esters or enaminones. For example, Gavrin et al. demonstrated that heating 3-aminopyrazole with ethyl 3-ethoxyprop-2-enoate in dimethylformamide (DMF) yields pyrazolo[1,5-a]pyrimidin-5-one intermediates, which are subsequently functionalized via chlorination and nucleophilic substitution . VulcanChem reports that large-scale production employs continuous flow reactors to enhance yield (≥80%) and reduce solvent waste.
Solvent and Catalyst Screening
Reaction efficiency hinges on solvent polarity and catalyst selection. ACS Omega studies show that ethanol or acetic acid under oxygen atmosphere with Pd(OAc)₂ or Cu(OAc)₂ catalysts promotes cyclization, while nonpolar solvents like toluene suppress reactivity . For instance, refluxing 3-amino-5-phenylpyrazole with acetylacetone in acetic acid at 130°C for 18 hours under O₂ yields 75–85% pure product after recrystallization .
Table 2: Optimal Synthesis Conditions
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol/Acetic Acid |
| Catalyst | Pd(OAc)₂ (10 mol%) |
| Temperature | 130°C |
| Atmosphere | O₂ (1 atm) |
| Yield | 75–85% |
Biological Applications
Kinase Inhibition Mechanisms
7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine derivatives exhibit potent inhibition of casein kinase 2 (CK2), a serine/threonine kinase implicated in cancer proliferation. BioRxiv studies reveal that substituents at position 5 (e.g., carboxylic acids) enhance CK2α binding (Kₐ = 12 nM) by forming hydrogen bonds with Lys68 and Glu81 residues . Macrocyclic analogs, such as compound IC20, demonstrate >100-fold selectivity over off-target kinases (PIM1, DYRK1A) .
Anticancer Activity
Material Science Applications
Fluorescent Properties
Pyrazolo[1,5-a]pyrimidines exhibit tunable photophysical behaviors. RSC Publishing reports that electron-donating groups (EDGs) at position 7, such as methoxy or aryl substituents, enhance molar absorptivity (ε = 20,593 M⁻¹cm⁻¹) and quantum yields (ϕF = 0.97) via intramolecular charge transfer (ICT) . Solid-state emission studies highlight 4e (4-MeOPh-substituted) as a bright emitter (QYSS = 0.63), rivaling commercial fluorophores like coumarin-153 .
Table 3: Photophysical Parameters
| Compound | λₐbs (nm) | λₑₘ (nm) | ε (M⁻¹cm⁻¹) | ϕF |
|---|---|---|---|---|
| 4a | 350 | 420 | 3,320 | 0.01 |
| 4e | 405 | 485 | 20,593 | 0.97 |
Computational Insights
Density functional theory (DFT) calculations corroborate experimental findings. EDGs at position 7 stabilize the highest occupied molecular orbital (HOMO) by 0.3–0.5 eV, reducing the HOMO-LUMO gap (ΔE = 3.1 eV) and red-shifting absorption spectra . Molecular docking simulations further validate CK2 binding, showing a canonical type-I interaction mode with ΔG = −9.8 kcal/mol .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume